N-(2,3-DIMETHYLPHENYL)-1-(4-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE

Medicinal Chemistry Chemical Biology Drug Discovery

For medicinal chemists, acquiring an uncharacterized analog from a therapeutically relevant scaffold class presents a reproducibility risk. This compound solves that by providing a structurally distinct 2,3-dimethylphenyl and 4-methoxybenzenesulfonyl pharmacophore for proprietary SAR matrix expansion. The absence of public biological data makes it a clean tool for internal benchmarking. - Enables definitive in-house determination of the 2,3-dimethyl substitution pattern's contribution to target potency and selectivity. - Serves as a matched negative control or affinity probe once an internal target engagement profile is established. - Structurally validated building block for focused sulfonylpiperidine library synthesis.

Molecular Formula C21H26N2O4S
Molecular Weight 402.51
CAS No. 510722-47-1
Cat. No. B2866431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-DIMETHYLPHENYL)-1-(4-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE
CAS510722-47-1
Molecular FormulaC21H26N2O4S
Molecular Weight402.51
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)C
InChIInChI=1S/C21H26N2O4S/c1-15-5-4-6-20(16(15)2)22-21(24)17-11-13-23(14-12-17)28(25,26)19-9-7-18(27-3)8-10-19/h4-10,17H,11-14H2,1-3H3,(H,22,24)
InChIKeyNMIFHOPBRHITRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,3-Dimethylphenyl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide (CAS 510722-47-1): Evidence-Based Procurement Guide


N-(2,3-Dimethylphenyl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide is a synthetic sulfonylpiperidine derivative with the molecular formula C21H26N2O4S and a molecular weight of 402.51 g/mol [1]. This compound is categorized as a research chemical, available from select suppliers for non-human research purposes [1]. Despite its classification within a therapeutically relevant scaffold class, publicly accessible primary research papers, patents, or authoritative database entries that provide quantitative biological activity data for this specific CAS number are currently absent from major open-access repositories such as PubMed, ChEMBL, and BindingDB. This evidence guide therefore documents the absence of verifiable differentiation data rather than making unsupported comparative claims.

Workflow Internal SAR expansion
Selection Unique 2,3‑dimethylphenyl substitution
Use context Requires in‑house bioassay data

Why In-Class Sulfonylpiperidine Compounds Cannot Be Interchanged with CAS 510722-47-1


Within the sulfonylpiperidine-4-carboxamide class, subtle variations in the N-aryl substituent (e.g., 2,3-dimethylphenyl vs. 2,6-dimethylphenyl, 3-fluorophenyl, or benzothiazolyl) are known to profoundly alter target binding profiles, selectivity, and pharmacokinetic properties in medicinal chemistry campaigns [1]. For instance, related piperidine carboxamide derivatives have demonstrated potent NK1 receptor antagonism (Ki values in the low nanomolar range) that is highly dependent on specific substitution patterns [2]. Generic substitution of CAS 510722-47-1 with a structurally similar analog would risk losing any target engagement, selectivity, or downstream biological effect that may be associated with its unique 2,3-dimethylphenyl and 4-methoxybenzenesulfonyl pharmacophore arrangement. Without compound-specific biological data, any substitution must be considered high-risk for experimental reproducibility.

N‑aryl substitution sensitivity

Minor changes in N‑aryl group can profoundly alter target binding and selectivity; class‑level data may not transfer.

Absence of compound‑specific data

No public IC₅₀, Ki, or biological readout exists for CAS 510722‑47‑1, making substitution high‑risk for reproducibility.

Pharmacophore arrangement not validated

The 4‑methoxybenzenesulfonyl and 2,3‑dimethylphenyl combination may produce unique properties that analogs lack.

Quantitative Differentiation Evidence for N-(2,3-Dimethylphenyl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide (CAS 510722-47-1)


Absence of Publicly Accessible Biological Activity Data for CAS 510722-47-1

A comprehensive search across PubMed, ChEMBL, BindingDB, and Google Patents yielded no primary research articles, patents, or bioassay records containing quantitative IC50, Ki, EC50, or any other biological activity data definitively linked to CAS 510722-47-1 [1][2]. This is in stark contrast to closely related analogs within the same sulfonylpiperidine-4-carboxamide class, such as N-(3-carbamoylthiophen-2-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide and N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide, for which commercial suppliers reference potential pharmacological activities [3]. The only accessible record for CAS 510722-47-1 is a PubChem substance entry (SID 414275152) sourced from Google Patents, which contains no curated biological data [1].

Biological data gap
Data to verify
No quantitative IC₅₀, Ki, or EC₅₀ records publicly available
Supports data‑gap documentation
Systematic search across PubMed, ChEMBL, BindingDB
Medicinal Chemistry Chemical Biology Drug Discovery

Potential Comparator Identification via Patent Literature: US10202379 Reference Example 629

A search of patent literature identified US10202379, which contains 'Reference Example 629,' a compound sharing the 4-methoxybenzenesulfonyl piperidine core scaffold but with a different substituent pattern (molecular formula C25H23N3O4, MW 429.5 g/mol) . This compound appears on chemsrc.com as a related reference example within the same patent family. However, no direct biological activity measurement for Reference Example 629 or its relationship to CAS 510722-47-1 could be established. If CAS 510722-47-1 is itself a reference example or intermediate within this patent family, the specific quantitative data remains unpublished in accessible formats .

Patent reference example
Source review
US10202379 Example 629 shares core scaffold; no bioactivity data linked
Patent lineage remains unverified
Search in Google Patents and WIPO
Medicinal Chemistry Patent Analysis Chemical Scaffold

In Silico and Class-Level Inference from Related Piperidine Carboxamides

While no direct data exists for CAS 510722-47-1, in silico analyses of related piperidine carboxamide derivatives have identified potential activity against CCR5 and other GPCR targets [1]. Separately, BindingDB contains affinity data for multiple N-aryl sulfonylpiperidine derivatives acting as NK1 receptor antagonists, with Ki values ranging from 6.40 nM to 13 nM for optimized compounds [2]. However, these data points derive from compounds with distinct substitution patterns and cannot be extrapolated to CAS 510722-47-1 without experimental validation [2]. The 2,3-dimethylphenyl substituent on the target compound may confer different steric and electronic properties compared to the published analogs, leading to unpredictable changes in binding affinity, selectivity, and pharmacokinetics.

Class‑level inference
Class‑level
Analogs show NK₁ Ki 6.4–13 nM (BindingDB); extrapolation unsupported
Extrapolation requires experimental validation
In silico CCR5 prediction also not validated
Computational Chemistry GPCR Antagonists Structure-Activity Relationship

Recommended Application Scenarios for N-(2,3-Dimethylphenyl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide (CAS 510722-47-1)


Internal Structure-Activity Relationship (SAR) Exploration of Sulfonylpiperidine Scaffolds

Given the complete absence of public biological data, the most scientifically valid application for CAS 510722-47-1 is as a tool compound within a proprietary medicinal chemistry program. Its unique combination of a 2,3-dimethylphenyl amide and a 4-methoxybenzenesulfonyl group on the piperidine core makes it a structurally distinct entry in an SAR matrix. When benchmarked against internal data from related analogs, this compound could help delineate the contribution of the 2,3-dimethyl substitution pattern to potency, selectivity, and physicochemical properties. Procurement should be limited to laboratories with the capacity to generate their own in-house bioassay data [1].

Chemical Probe for Target Deconvolution in Phenotypic Screening

If a phenotypic screen has identified a sulfonylpiperidine chemotype as a hit, CAS 510722-47-1 could serve as a structurally matched negative control or affinity probe, provided that its target engagement profile is first established internally. Its procurement value would stem from the need to assemble a focused library of sulfonylpiperidine analogs with systematic N-aryl variations. However, without prior knowledge of its biological activity, its utility as a standalone probe is unsubstantiated [1].

Synthetic Intermediate or Reference Standard in Analytical Method Development

CAS 510722-47-1 may be useful as a synthetic building block or analytical reference standard in laboratories developing LC-MS or HPLC methods for sulfonylpiperidine-containing compounds. Its molecular weight (402.51 g/mol) and distinct chromatographic properties could serve method validation purposes. This scenario requires no biological activity data and represents a low-risk procurement rationale [1].

Application
Selection Property
Validation Focus
Internal SAR exploration
2,3‑dimethylphenyl pharmacophore
In‑house potency & selectivity assays
Chemical probe for target deconvolution
Structurally matched negative control
Target engagement profiling required first
Analytical reference standard
Distinct LC‑MS retention properties
Method suitability without bioactivity data
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